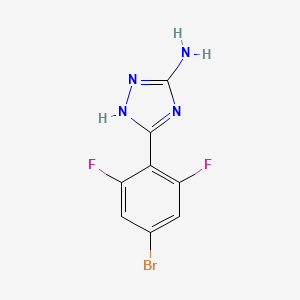
5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2,6-difluoroaniline and hydrazine derivatives.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the compound.
Aplicaciones Científicas De Investigación
5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, it has been identified as a potential inhibitor of Bruton’s tyrosine kinase (BTK), a key enzyme involved in signal transduction pathways . By inhibiting BTK, the compound can modulate various cellular processes, making it a candidate for the treatment of diseases such as cancer and autoimmune disorders.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-(4-chloro-2,6-difluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-iodo-2,6-difluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-methyl-2,6-difluorophenyl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole is unique due to the presence of the bromo and difluoro substituents on the phenyl ring. These substituents can influence the compound’s reactivity, biological activity, and overall properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H5BrF2N4 |
|---|---|
Peso molecular |
275.05 g/mol |
Nombre IUPAC |
5-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H5BrF2N4/c9-3-1-4(10)6(5(11)2-3)7-13-8(12)15-14-7/h1-2H,(H3,12,13,14,15) |
Clave InChI |
HXMRMWZLPJXMTC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C2=NC(=NN2)N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


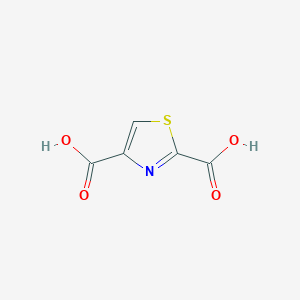
![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)




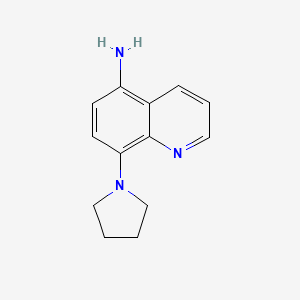
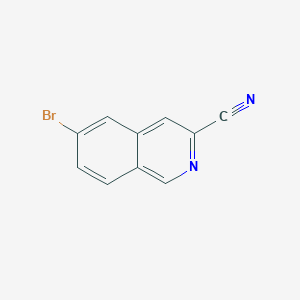

![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)
![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)
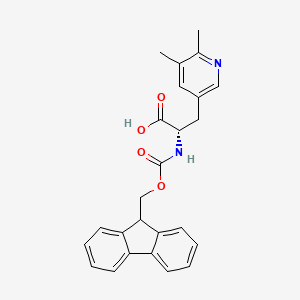
![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)

